molecular formula C29H32N2O5 B7947371 L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-

L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-

Cat. No.: B7947371
M. Wt: 488.6 g/mol
InChI Key: YXPOYDJKLMBRPW-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)- is a derivative of L-glutamine, an amino acid that plays a crucial role in various metabolic processes. This compound is often used in research and industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)- typically involves the protection of the amino group of L-glutamine. This is achieved by reacting L-glutamine with tert-butoxycarbonyl (Boc) and triphenylmethyl (Trt) protecting groups under specific conditions. The reaction usually takes place in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)- is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)- involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various metabolic pathways. Its protective groups can be selectively removed under specific conditions, allowing for targeted delivery and release of the active amino acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)- is unique due to its specific protecting groups, which provide stability and allow for selective reactions. This makes it particularly useful in synthetic chemistry and pharmaceutical applications .

Properties

IUPAC Name

(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonyl-tritylamino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O5/c1-28(2,3)36-27(35)31(24(26(33)34)19-20-25(30)32)29(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H2,30,32)(H,33,34)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPOYDJKLMBRPW-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C(CCC(=O)N)C(=O)O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N([C@@H](CCC(=O)N)C(=O)O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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